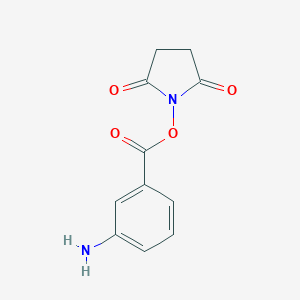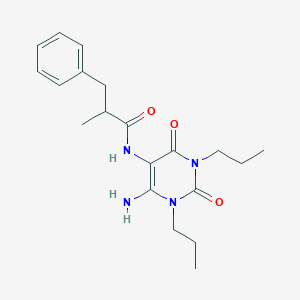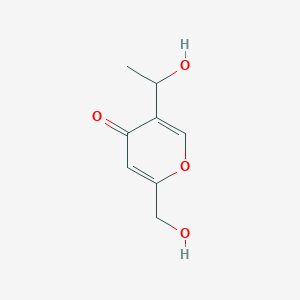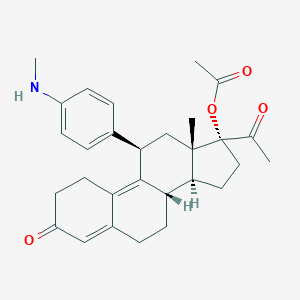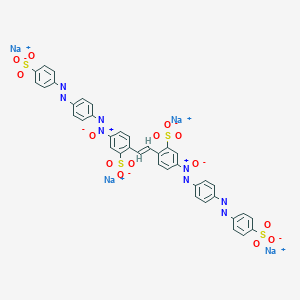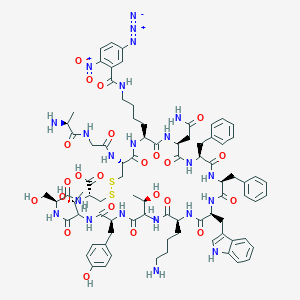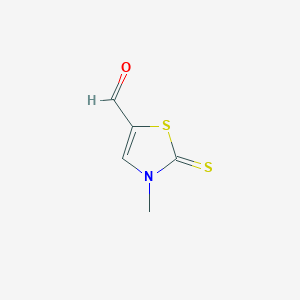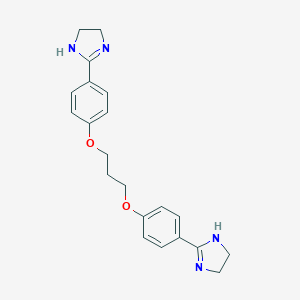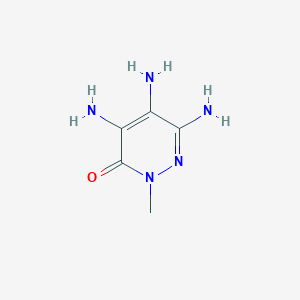
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid (CEICA) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isoxazole and is a non-proteinogenic amino acid. CEICA has been extensively studied for its potential use as a tool for investigating the mechanisms of action of various biological processes.
Wirkmechanismus
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid inhibits the activity of various enzymes by binding to their active sites. It has been shown to bind to the active site of GDH and pyruvate carboxylase, thereby inhibiting their activity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to inhibit the activity of other enzymes such as aspartate aminotransferase and alanine aminotransferase.
Biochemical and Physiological Effects
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of ATP in the brain, which affects the synaptic transmission and plasticity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to decrease the production of glucose in the liver, which can be used to treat diabetes. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been shown to have anti-inflammatory effects and has been used to treat inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has several advantages and limitations for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid is stable and can be stored for long periods of time. It is also soluble in water and can be easily administered to cells and animals. However, 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has some limitations as well. It has been shown to have cytotoxic effects at high concentrations, which can affect the results of experiments. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid is also relatively expensive compared to other molecules that are used in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid. One direction is to investigate its potential use as a therapeutic agent for various diseases such as diabetes and inflammatory diseases. Another direction is to investigate its potential use as a tool for investigating the mechanisms of action of various biological processes. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid can also be used to design new drugs that target specific enzymes and biological processes. Furthermore, the synthesis of 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid can be optimized to increase the yield and reduce the cost of production.
Synthesemethoden
The synthesis of 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid involves the reaction of 2-bromoacetic acid with isoxazole in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid. The yield of this reaction is reported to be around 80%.
Wissenschaftliche Forschungsanwendungen
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been used as a tool for investigating the mechanisms of action of various biological processes. It has been shown to inhibit the activity of glutamate dehydrogenase (GDH), an enzyme that plays a crucial role in the metabolism of glutamate in the brain. This inhibition leads to a decrease in the production of ATP, which in turn affects the synaptic transmission and plasticity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to inhibit the activity of pyruvate carboxylase, an enzyme that is involved in the production of glucose in the liver. This inhibition leads to a decrease in the production of glucose, which can be used to treat diabetes.
Eigenschaften
CAS-Nummer |
134541-09-6 |
|---|---|
Produktname |
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid |
Molekularformel |
C7H7NO5 |
Molekulargewicht |
185.13 g/mol |
IUPAC-Name |
5-(2-carboxyethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO5/c9-6(10)2-1-5-4(7(11)12)3-8-13-5/h3H,1-2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
VBJJACJYAHECFJ-UHFFFAOYSA-N |
SMILES |
C1=NOC(=C1C(=O)O)CCC(=O)O |
Kanonische SMILES |
C1=NOC(=C1C(=O)O)CCC(=O)O |
Synonyme |
5-Isoxazolepropanoicacid,4-carboxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
